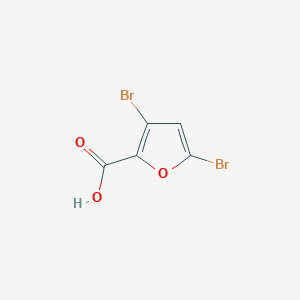

3,5-Dibromofuran-2-carboxylic acid

Overview

Description

3,5-Dibromofuran-2-carboxylic acid is an organic compound with a molecular formula of C6H3Br2O3. It is a derivative of furan and is commonly used in scientific research for its unique properties.

Scientific Research Applications

Synthesis of Novel Amino Acids

3,5-Dibromofuran-2-carboxylic acid plays a role in the synthesis of new amino acids. A study by Defant et al. (2011) describes how a related compound, derived from cellulose, was used to prepare a δ-sugar amino acid. This amino acid, an isoster of dipeptide glycine-alanine, has potential in creating peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant et al., 2011).

Cross-Coupling Reactions

The carboxylic acid anion moiety, closely related to 3,5-Dibromofuran-2-carboxylic acid, serves as a directing group in regioselective cross-coupling reactions. Houpis et al. (2010) explored this aspect by selectively producing substituted nicotinic acids and triazoles using similar dihalo heterocycles (Houpis et al., 2010).

Carbapenem Biosynthesis

In the field of antibiotic development, specifically carbapenem biosynthesis, compounds similar to 3,5-Dibromofuran-2-carboxylic acid have been studied. Stapon et al. (2003) provided insights into the stereochemical aspects of carbapenem antibiotics, which are vital in medical applications (Stapon et al., 2003).

Ion Transport and Extraction

Carboxylic acids with structures akin to 3,5-Dibromofuran-2-carboxylic acid have been studied for their potential in ion transport and extraction. Yamaguchi et al. (1988) synthesized polyether carboxylic acids to investigate their capacity as carriers for alkali metal ions through liquid membranes (Yamaguchi et al., 1988).

Furan Carboxylic Acids in Biobased Industries

In the context of biobased industries, furan carboxylic acids, which are related to 3,5-Dibromofuran-2-carboxylic acid, have been explored. Jia et al. (2019) studied the synthesis of such acids from 5-hydroxymethylfurfural, showing their potential in pharmaceutical and polymer industries (Jia et al., 2019).

properties

IUPAC Name |

3,5-dibromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKAGDBOCDYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305374 | |

| Record name | 3,5-dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32460-08-5 | |

| Record name | NSC170575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.